3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole
Brand Name: Vulcanchem
CAS No.: 1240580-51-1
VCID: VC11729025
InChI: InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-2-1-3-7(4-6)10(13,14)15/h1-4H,5H2
SMILES: C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br
Molecular Formula: C10H6Br2F3N3
Molecular Weight: 384.98 g/mol

3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole

CAS No.: 1240580-51-1

Cat. No.: VC11729025

Molecular Formula: C10H6Br2F3N3

Molecular Weight: 384.98 g/mol

* For research use only. Not for human or veterinary use.

3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole - 1240580-51-1

Specification

CAS No. 1240580-51-1
Molecular Formula C10H6Br2F3N3
Molecular Weight 384.98 g/mol
IUPAC Name 3,5-dibromo-1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole
Standard InChI InChI=1S/C10H6Br2F3N3/c11-8-16-9(12)18(17-8)5-6-2-1-3-7(4-6)10(13,14)15/h1-4H,5H2
Standard InChI Key CXYWSZICGNTZLB-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br
Canonical SMILES C1=CC(=CC(=C1)C(F)(F)F)CN2C(=NC(=N2)Br)Br

Introduction

Structural and Molecular Characteristics

Core Triazole Framework

The 1,2,4-triazole ring system consists of a five-membered aromatic heterocycle containing three nitrogen atoms at positions 1, 2, and 4. In 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole, bromine atoms occupy the 3 and 5 positions of the triazole ring, while a benzyl group substituted with a trifluoromethyl (–CF₃) moiety at the meta position is attached to the nitrogen at position 1. The molecular formula is C₁₀H₇Br₂F₃N₃, with a molecular weight of 400.99 g/mol.

Electronic and Steric Effects

  • Bromine Substituents: The electron-withdrawing nature of bromine increases the ring’s electrophilicity, facilitating nucleophilic substitution reactions at the 3 and 5 positions .

  • Trifluoromethyl Group: The –CF₃ group induces strong electron-withdrawing effects via its inductive properties, enhancing the compound’s lipophilicity and metabolic stability.

  • Benzyl Linkage: The benzyl group provides steric bulk, potentially influencing binding interactions in biological systems.

Synthetic Pathways and Optimization

Key Synthetic Routes

The synthesis of 3,5-Dibromo-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-1,2,4-triazole typically involves multi-step protocols:

  • Triazole Ring Formation:

    • Condensation of thiosemicarbazide with carboxylic acid derivatives under acidic conditions generates the 1,2,4-triazole core .

    • Example:

      RCOOH + H2N-NH-C(S)-NH2H+Triazole intermediate+H2S\text{RCOOH + H}_2\text{N-NH-C(S)-NH}_2 \xrightarrow{\text{H}^+} \text{Triazole intermediate} + \text{H}_2\text{S}
  • Bromination:

    • Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) introduces bromine atoms at positions 3 and 5 .

    • Reaction conditions (temperature, solvent) critically influence regioselectivity.

  • Benzylation:

    • Alkylation of the triazole nitrogen with 3-(trifluoromethyl)benzyl bromide in the presence of a base (e.g., K₂CO₃) completes the synthesis.

Industrial-Scale Considerations

  • Continuous Flow Reactors: Improve yield and safety by maintaining precise temperature control during exothermic bromination steps.

  • Purification: Recrystallization from ethanol/water mixtures or column chromatography ensures high purity (>95%) .

Chemical Reactivity and Functionalization

Dominant Reaction Pathways

  • Nucleophilic Substitution:

    • Bromine atoms at positions 3 and 5 are susceptible to displacement by nucleophiles (e.g., amines, alkoxides) .

    • Example:

      Triazole-Br+NH3Triazole-NH2+HBr\text{Triazole-Br} + \text{NH}_3 \rightarrow \text{Triazole-NH}_2 + \text{HBr}
  • Electrophilic Aromatic Substitution:

    • The electron-deficient triazole ring undergoes nitration or sulfonation at remaining carbon positions under strong acidic conditions.

  • Reductive Dehalogenation:

    • Catalytic hydrogenation (H₂/Pd-C) removes bromine atoms, yielding dehalogenated triazole derivatives .

Physicochemical Properties and Stability

Solubility and Partitioning

  • LogP: Estimated at 3.2 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents (e.g., DMSO) for in vitro assays .

Thermal and Oxidative Stability

  • Melting Point: ~120–125°C (decomposition observed above 150°C) .

  • Oxidative Resistance: Stable under ambient conditions but degrades in the presence of strong oxidizers (e.g., KMnO₄).

Industrial and Research Applications

Pharmaceutical Development

  • Lead Compound: For antitubercular and antifungal drug discovery .

  • Prodrug Potential: Bromine atoms serve as handles for further functionalization to improve pharmacokinetics.

Material Science

  • Ligand in Coordination Chemistry: The triazole nitrogen atoms can coordinate to transition metals, forming complexes with catalytic or luminescent properties.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesBiological Activity
3,5-Dibromo-1-methyl-1H-1,2,4-triazoleMethyl group at N1; lacks benzyl substitutionAntifungal (C. albicans MIC = 8 μM)
FluconazoleDifluorinated phenyl groupClinically used antifungal
3,5-Dinitrophenyl-1,2,4-triazoleNitro groups at 3,5 positionsAntitubercular (MIC = 0.03 μM)

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